Fructosamine

Beschreibung

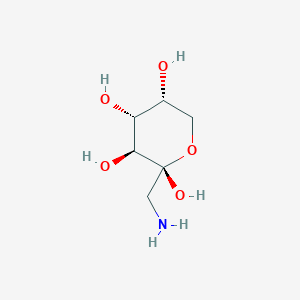

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4429-04-3 |

|---|---|

Molekularformel |

C6H13NO5 |

Molekulargewicht |

179.17 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-2-(aminomethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H13NO5/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6-/m1/s1 |

InChI-Schlüssel |

IXZISFNWUWKBOM-ARQDHWQXSA-N |

SMILES |

C1C(C(C(C(O1)(CN)O)O)O)O |

Isomerische SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CN)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)(CN)O)O)O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Fructosamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history, discovery, and chemical synthesis of fructosamine, a key intermediate in the Maillard reaction with significant implications in clinical chemistry and diagnostics. The document provides a comprehensive overview of the foundational science, detailed experimental protocols, and quantitative data to support research and development in related fields.

Executive Summary

Fructosamines are ketoamines formed through the non-enzymatic reaction of a sugar, typically glucose, with a primary amine, a process known as glycation. The term "this compound" most commonly refers to the Amadori product formed between glucose and serum proteins, primarily albumin. Its concentration in blood is a valuable indicator of glycemic control over the preceding two to three weeks, offering a shorter-term perspective than HbA1c. This guide traces the historical milestones from the initial synthesis of a this compound compound to the development of modern analytical techniques. Detailed methodologies for both the synthesis of this compound and its quantification are provided, along with quantitative data on its stability. Furthermore, the biological pathway for this compound degradation via this compound-3-kinase is elucidated.

Historical Perspective and Discovery

The journey to understanding this compound began in the late 19th century and evolved through key discoveries in carbohydrate chemistry and biochemistry.

The Dawn of this compound Synthesis: Hermann Emil Fischer (1886)

The first synthesis of a this compound compound, specifically 1-amino-1-deoxy-D-fructose (also known as isoglucosamine), was achieved by the Nobel laureate Hermann Emil Fischer in 1886. His work laid the fundamental groundwork for the chemical understanding of these sugar-amine adducts. While the original publication is in German, the synthesis involved the reduction of D-glucosazone.

The Maillard Reaction and Amadori Rearrangement

The broader context for the formation of this compound in biological and food systems was provided by Louis-Camille Maillard in 1912 through his description of the "Maillard reaction," the non-enzymatic browning reaction between amino acids and reducing sugars. A critical step in this reaction, the isomerization of the initial Schiff base to a more stable ketoamine, was later elucidated by Mario Amadori in 1925 and is now known as the Amadori rearrangement . This rearrangement is the core chemical transformation in the formation of fructosamines from glucose and proteins.

Chemical Synthesis of this compound

The synthesis of this compound, specifically 1-amino-1-deoxy-D-fructose, is crucial for its use as a standard in analytical assays and for research purposes. The primary method involves the reaction of D-glucose with an amine source, leading to the formation of a Schiff base, followed by the Amadori rearrangement.

Experimental Protocol: Synthesis of 1-Amino-1-deoxy-D-fructose

This protocol describes a general method for the synthesis of 1-amino-1-deoxy-D-fructose from D-glucose and an amino acid.

Materials:

-

D-glucose

-

Amino acid (e.g., glycine, β-alanine)

-

Methanol

-

Water

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Hydrochloric acid (for pH adjustment)

-

Ion-exchange resin (for purification)

Procedure:

-

Dissolution: Dissolve D-glucose and the chosen amino acid in a minimal amount of water. A typical molar ratio is 1:1.

-

pH Adjustment: Adjust the pH of the solution to approximately 7.4 using a sodium hydroxide solution.

-

Reaction: Heat the solution at a controlled temperature, typically around 100°C, for a defined period (e.g., 100 minutes). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, the resulting this compound derivative can be purified from unreacted starting materials and byproducts using ion-exchange chromatography.

-

Characterization: The purified product should be characterized by techniques such as mass spectrometry and NMR to confirm its identity and purity.

Quantitative Data

The stability of this compound is a critical factor in its clinical measurement and for its use as a standard. The following table summarizes available data on the stability of serum this compound under various storage conditions.

| Temperature | Duration | Mean Percentage Change | Range of Individual Specimen Change | Reference |

| -20°C | 2 months | -4.6% to 7.5% | -20% to 26.7% | [1] |

| -70°C | 2 months | -4.6% to 7.5% | -20% to 26.7% | [1] |

| -20°C | 8 months | -4.6% to 7.5% | -20% to 26.7% | [1] |

| -70°C | 8 months | -4.6% to 7.5% | -20% to 26.7% | [1] |

| -20°C | 16 months | -4.6% to 7.5% | -20% to 26.7% | [1] |

| -70°C | 16 months | -4.6% to 7.5% | -20% to 26.7% | [1] |

| 4°C | 1 week | Stable | Not specified | [2] |

| -20°C | 2 weeks | Stable | Not specified | [2] |

| 2-8°C | 2 weeks | Stable | Not specified | [3] |

| -20°C | 5 weeks | Stable | Not specified | [3] |

Note: The study by Koskinen et al. (1988) highlighted considerable variation in individual specimens, with in vitro glycation being a contributing factor, especially at -20°C.[1]

Experimental Protocols for this compound Measurement

The quantification of this compound in biological samples is predominantly performed using a colorimetric assay based on the reducing ability of this compound in an alkaline solution.

Nitroblue Tetrazolium (NBT) Colorimetric Assay

This method is widely used in clinical laboratories for the determination of serum this compound concentrations.

Principle: In an alkaline medium, the ketoamine group of this compound rearranges to an eneaminol form, which is a reducing agent. This reduces the yellow nitroblue tetrazolium (NBT) dye to a purple formazan (B1609692) product. The rate of formazan formation is directly proportional to the this compound concentration and is measured spectrophotometrically.

Reagents:

-

Carbonate buffer (pH 10.8)

-

Nitroblue tetrazolium (NBT) solution

-

This compound calibrator (a solution of known this compound concentration)

-

Thiol blocking reagent (to minimize interference from sulfhydryl groups)

-

Uricase (to minimize interference from uric acid)

Procedure:

-

Sample Preparation: Serum or plasma samples are used. It is recommended to separate the serum/plasma from blood cells within 3 hours of collection.

-

Reagent Preparation: Prepare a working reagent by combining the carbonate buffer and NBT solution. Some commercial kits also include a thiol blocking reagent and uricase in the working solution.

-

Assay:

-

Pipette the serum sample and the this compound calibrator into separate wells of a microplate or into cuvettes.

-

Add the working reagent to all samples and the calibrator.

-

Incubate the reaction mixture at a constant temperature, typically 37°C.

-

Measure the change in absorbance at 530 nm over a specific time interval (e.g., between 10 and 15 minutes). A 10-minute pre-incubation is often recommended to avoid interference from fast-reacting, non-specific reducing substances.

-

-

Calculation: The this compound concentration in the sample is calculated by comparing its rate of absorbance change to that of the calibrator.

Biological Pathways and Visualization

In vivo, this compound levels are not only determined by the rate of formation but also by pathways that lead to their degradation or removal from proteins.

This compound-3-Kinase (FN3K) Pathway

This compound-3-kinase (FN3K) is an enzyme that plays a crucial role in the deglycation of proteins.[4][5] It phosphorylates this compound residues on proteins, specifically on the 3-hydroxyl group of the fructose (B13574) moiety. This phosphorylation creates an unstable intermediate, fructoselysine-3-phosphate, which then spontaneously decomposes, releasing the original amine (e.g., a lysine (B10760008) residue on a protein), inorganic phosphate, and 3-deoxyglucosone.[4][5] This enzymatic action effectively repairs the glycated protein.

Maillard Reaction and Amadori Rearrangement Workflow

The formation of this compound is a key early step in the more complex Maillard reaction pathway. The following diagram illustrates this initial phase.

References

- 1. Stability of serum this compound during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of serum this compound concentration as an index of blood glucose control in cats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acb.org.uk [acb.org.uk]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. prospecbio.com [prospecbio.com]

An In-depth Technical Guide on the Mechanism of Non-enzymatic Glycation of Serum Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the non-enzymatic glycation of serum proteins, a post-translational modification with significant implications in aging and various pathological states, particularly diabetes mellitus. This process, also known as the Maillard reaction, involves a series of complex chemical reactions between reducing sugars and the free amino groups of proteins, leading to the formation of advanced glycation end-products (AGEs).

The Core Mechanism: The Maillard Reaction

Non-enzymatic glycation proceeds through a well-defined series of reactions, initiated by the covalent attachment of a reducing sugar to a protein.

1.1. Formation of a Schiff Base

The initial step involves the nucleophilic attack of a free amino group, typically from a lysine (B10760008) or arginine residue on a protein, on the carbonyl group of a reducing sugar (e.g., glucose). This reversible reaction forms an unstable aldimine known as a Schiff base.

1.2. Amadori Rearrangement

The Schiff base undergoes a spontaneous rearrangement to form a more stable ketoamine, known as the Amadori product. This rearrangement is a key step, as it commits the protein to the glycation pathway. The formation of fructosamine is a common Amadori product resulting from the reaction of glucose with proteins.

1.3. Formation of Advanced Glycation End-products (AGEs)

The Amadori products undergo a series of slow and complex reactions, including dehydration, oxidation, and condensation, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). These reactions are irreversible and lead to the accumulation of cross-linked and dysfunctional proteins. Common AGEs include pentosidine, carboxymethyl-lysine (CML), and pyrraline.

Figure 1: The core pathway of non-enzymatic glycation of proteins.

Factors Influencing Non-enzymatic Glycation

Several factors can influence the rate and extent of non-enzymatic glycation:

-

Concentration of Reactants: Higher concentrations of both reducing sugars and proteins accelerate the reaction. This is particularly relevant in hyperglycemia associated with diabetes.

-

Time: The formation of AGEs is a slow process, and the extent of glycation increases with the lifespan of the protein. Long-lived proteins such as collagen are particularly susceptible.

-

Temperature: While less of a factor in vivo, higher temperatures can increase the rate of glycation in vitro.

-

Oxidative Stress: The presence of reactive oxygen species (ROS) can accelerate the conversion of Amadori products to AGEs.

Quantitative Data on Non-enzymatic Glycation

The following table summarizes key quantitative data related to the non-enzymatic glycation of serum albumin, the most abundant serum protein.

| Parameter | Value/Range | Condition | Reference |

| Rate constant for Schiff base formation (k1) | 0.011 h⁻¹ | In vitro, 37°C, pH 7.4 | |

| Rate constant for Amadori product formation (k2) | 0.0035 h⁻¹ | In vitro, 37°C, pH 7.4 | |

| Glycated Hemoglobin (HbA1c) in healthy individuals | 4.0 - 5.6% | Normal blood glucose | |

| Glycated Hemoglobin (HbA1c) in diabetic individuals | > 6.5% | Hyperglycemia | |

| Half-life of serum albumin | ~21 days | In vivo |

Experimental Protocols

4.1. In Vitro Glycation of Bovine Serum Albumin (BSA)

This protocol describes a common method for inducing the non-enzymatic glycation of BSA in a controlled laboratory setting.

Materials:

-

Bovine Serum Albumin (BSA)

-

D-glucose

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium azide (B81097) (as a preservative)

-

Incubator at 37°C

-

Dialysis tubing

Procedure:

-

Prepare a solution of BSA (e.g., 50 mg/mL) in PBS.

-

Prepare a concentrated stock solution of D-glucose (e.g., 1 M) in PBS.

-

Add the glucose solution to the BSA solution to achieve the desired final glucose concentration (e.g., 50-500 mM).

-

Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

-

Incubate the mixture at 37°C for a specified period (e.g., 1-4 weeks).

-

After incubation, extensively dialyze the glycated BSA solution against PBS to remove unreacted glucose.

-

Store the glycated BSA at -20°C for further analysis.

Figure 2: Workflow for the in vitro glycation of Bovine Serum Albumin (BSA).

4.2. Quantification of Glycation

4.2.1. Thiobarbituric Acid (TBA) Assay

This colorimetric assay is used to estimate the extent of early glycation products.

Principle: Amadori products, upon acid hydrolysis, form 5-hydroxymethylfurfural (B1680220) (5-HMF), which reacts with thiobarbituric acid (TBA) to produce a colored product that can be measured spectrophotometrically at 443 nm.

Procedure:

-

To 0.5 mL of the glycated protein solution, add 0.5 mL of 10% trichloroacetic acid (TCA) to precipitate the protein.

-

Centrifuge and discard the supernatant.

-

Resuspend the pellet in 1 mL of distilled water.

-

Add 0.5 mL of 0.05 M oxalic acid and heat at 100°C for 1 hour.

-

Cool the sample and add 0.5 mL of 40% TCA.

-

Centrifuge, and to 1 mL of the supernatant, add 0.2 mL of 0.05 M TBA.

-

Heat at 40°C for 30 minutes.

-

Measure the absorbance at 443 nm.

4.2.2. Boronate Affinity Chromatography

This method is commonly used to separate glycated from non-glycated proteins.

Principle: Boronic acid specifically and reversibly binds to the cis-diol groups present in the Amadori products of glycated proteins. This allows for the separation of glycated proteins from their non-glycated counterparts.

Procedure:

-

Equilibrate a boronate affinity column with a binding buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 8.5).

-

Apply the protein sample to the column.

-

Wash the column with the binding buffer to remove non-glycated proteins.

-

Elute the bound glycated proteins using an elution buffer containing a competing diol, such as sorbitol.

-

Quantify the protein in the eluted fractions.

Signaling Pathways and Logical Relationships

The accumulation of AGEs can lead to cellular dysfunction through various mechanisms, including the activation of the Receptor for Advanced Glycation End-products (RAGE).

The Amadori Rearrangement in Fructosamine Formation: An In-depth Technical Guide for Researchers and Drug Development Professionals

An exploration of the core chemical transformation, its biological implications, and methods for its study.

The Amadori rearrangement is a cornerstone of carbohydrate and protein chemistry, representing a pivotal step in the non-enzymatic glycation of proteins. This reaction, which leads to the formation of stable ketoamines known as fructosamines, is of profound interest in the fields of food science, clinical diagnostics, and drug development. In biological systems, the accumulation of fructosamines is a hallmark of hyperglycemia and is implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the Amadori rearrangement in the context of fructosamine formation, tailored for researchers, scientists, and drug development professionals.

The Core Mechanism: From Schiff Base to this compound

The formation of this compound is a multi-step process initiated by the condensation of a reducing sugar, such as glucose, with a primary amine, typically the ε-amino group of a lysine (B10760008) residue or an N-terminal amino group of a protein. This reaction forms a labile Schiff base (aldimine), which then undergoes the Amadori rearrangement to yield a more stable 1-amino-1-deoxy-ketose, the this compound.[1][2]

The key steps of the Amadori rearrangement are:

-

Schiff Base Formation: A nucleophilic attack by the amino group on the carbonyl carbon of the open-chain form of the reducing sugar. This is a reversible reaction.

-

Enolization: The Schiff base undergoes tautomerization to form an enol intermediate. This step is the rate-limiting step of the overall rearrangement.[3]

-

Ketoamine Formation: The enol intermediate rapidly rearranges to the more stable ketoamine structure, the this compound. This step is essentially irreversible under physiological conditions.[1]

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Fructosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructosamines are ketoamines formed through the non-enzymatic glycation of proteins, primarily albumin, with glucose. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of fructosamine. Detailed experimental protocols for its quantification, specifically the Nitroblue Tetrazolium (NBT) assay, are provided, alongside a discussion of its stability and the key enzymatic pathway involved in its deglycation. This document is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, clinical chemistry, and drug development.

Chemical Structure and Formation of this compound

This compound is a general term for glycated proteins, with the specific compound being 1-amino-1-deoxy-D-fructose.[1] It is formed in a two-step process known as the Maillard reaction. The initial step involves the reversible condensation of the aldehyde group of glucose with a primary amine group of a protein, forming a Schiff base. This is followed by an irreversible Amadori rearrangement, which converts the unstable Schiff base into a stable ketoamine, known as this compound.[2]

dot

Caption: Formation of this compound via the Maillard Reaction.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R,3S,4R,5R)-2-(aminomethyl)oxane-2,3,4,5-tetrol[3] |

| Molecular Formula | C6H13NO5[3] |

| Molecular Weight | 179.17 g/mol [3] |

| CAS Number | 4429-04-3[3] |

| SMILES | C1--INVALID-LINK--(CN)O)O)O">C@HO[3] |

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its handling, storage, and analysis.

| Property | Value/Description |

| Physical State | Solid[3] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL.[4] |

| Stability | Serum this compound is stable for up to 2 weeks at 2-8°C and for 5 weeks at -20°C.[5] For longer-term storage, -70°C is recommended to minimize degradation. |

| pKa | Data not readily available. |

| Melting Point | Data not readily available. |

Experimental Protocols for this compound Analysis

The most common method for quantifying this compound in biological samples is the Nitroblue Tetrazolium (NBT) reduction assay.

Principle of the Nitroblue Tetrazolium (NBT) Assay

Under alkaline conditions, the ketoamine group of this compound rearranges to an eneaminol form, which is a reducing agent. This eneaminol reduces the yellow NBT dye to a purple formazan (B1609692) product. The rate of formazan formation, measured spectrophotometrically at approximately 530 nm, is directly proportional to the this compound concentration in the sample.[6][7]

dot

Caption: Workflow for the this compound NBT Assay.

Detailed Protocol for the NBT Assay

This protocol is a synthesized methodology based on common laboratory practices and commercial assay kits.[1][2][8]

Materials:

-

Spectrophotometer capable of reading at 530 nm

-

96-well microplate

-

Incubator at 37°C

-

Serum or plasma samples

-

This compound calibrator

-

Reagent 1 (R1): Carbonate buffer (100 mmol/L, pH 10.4) with detergents and uricase.

-

Reagent 2 (R2): Nitroblue tetrazolium (0.5 mmol/L) in a suitable solvent.

-

Working Reagent: Prepared by mixing R1 and R2 according to the manufacturer's instructions.

Procedure:

-

Sample Preparation: Centrifuge blood samples to obtain serum or plasma. Samples should be free of hemolysis.

-

Assay Setup:

-

Pipette 10 µL of each sample, calibrator, and a blank (deionized water) into separate wells of the microplate.

-

Add 200 µL of the Working Reagent to each well.

-

-

Incubation:

-

Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

-

Incubate for a total of 15 minutes.

-

-

Measurement:

-

Take the first absorbance reading (A1) at 530 nm after a 10-minute incubation.

-

Take the second absorbance reading (A2) at 530 nm after a 15-minute incubation.

-

-

Calculation:

-

Calculate the change in absorbance (ΔA) for each well: ΔA = A2 - A1.

-

Determine the this compound concentration of the samples by comparing their ΔA to the ΔA of the calibrator.

-

Quantitative Data:

-

Molar Extinction Coefficient of Formazan: While the exact value can vary with solvent and pH, a commonly cited range for similar formazans is 15,000-25,000 M⁻¹cm⁻¹.[9][10][11] Precise quantification relies on the use of a calibrated standard.

-

Linear Range: The assay is typically linear up to a this compound concentration of 1000 µmol/L.[8]

Biological Significance and Signaling Pathways

This compound serves as a crucial biomarker for monitoring short- to medium-term glycemic control (2-3 weeks) in diabetic patients.[5] Its levels are not affected by the short-term fluctuations in blood glucose that can influence single glucose measurements.

This compound-3-Kinase (FN3K) Pathway

The this compound-3-Kinase (FN3K) pathway is a cellular repair mechanism that acts to deglycate proteins. FN3K phosphorylates the this compound adduct on the 3-hydroxyl position of the fructose (B13574) moiety, forming an unstable this compound-3-phosphate. This intermediate then spontaneously decomposes, releasing the original amine (protein), inorganic phosphate, and 3-deoxyglucosone.[12]

dot

Caption: The this compound-3-Kinase (FN3K) Deglycation Pathway.

Conclusion

This compound is a key molecule in the study of non-enzymatic glycation and its pathological consequences, particularly in diabetes. Its unique chemical structure and properties make it a valuable biomarker for glycemic control. The standardized methodologies for its quantification, such as the NBT assay, provide reliable and reproducible results for both clinical diagnostics and research applications. A deeper understanding of the this compound-3-kinase pathway may open new avenues for therapeutic interventions aimed at mitigating the effects of protein glycation. This guide provides a foundational technical overview to support further research and development in this critical area.

References

- 1. This compound 3-kinase-related protein and deglycation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acb.org.uk [acb.org.uk]

- 3. assaygenie.com [assaygenie.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Illuminating the functions of the understudied this compound-3-kinase (FN3K) using a multi-omics approach reveals new links to lipid, carbon, and co-factor metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular basis of Human FN3K mediated phosphorylation of glycated substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. labtest.com.br [labtest.com.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. ijpp.com [ijpp.com]

The Physiological Role of Fructosamine in Glucose Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructosamine, a ketoamine formed through the non-enzymatic glycation of serum proteins, primarily albumin, serves as a crucial intermediate marker of glycemic control, reflecting average blood glucose concentrations over a two- to three-week period.[1][2] Beyond its role as a biomarker, this compound, and more specifically its major constituent, glycated albumin, actively participates in the pathophysiology of glucose metabolism. Emerging evidence indicates that glycated albumin can induce insulin (B600854) resistance in skeletal muscle by impairing insulin receptor substrate (IRS) signaling through a protein kinase C alpha (PKCα)-mediated mechanism.[3][4] Furthermore, as an advanced glycation end-product (AGE), glycated albumin interacts with the Receptor for Advanced Glycation End Products (RAGE), triggering a cascade of downstream signaling pathways implicated in inflammation and diabetic complications.[5][6] This technical guide provides a comprehensive overview of the physiological role of this compound, detailing its formation, measurement, and its direct impact on cellular signaling pathways involved in glucose metabolism.

Introduction: this compound as a Glycemic Marker

This compound is formed in a two-step non-enzymatic reaction, known as the Maillard reaction, between glucose and the amino groups of serum proteins.[2][7] The initial, reversible formation of a Schiff base is followed by an irreversible Amadori rearrangement to form a stable ketoamine, this compound.[7] Due to the relatively short half-life of serum albumin (approximately 20 days), this compound levels provide a retrospective index of average blood glucose over the preceding two to three weeks, offering a more immediate assessment of glycemic control compared to the two- to three-month window provided by Hemoglobin A1c (HbA1c).[1][2]

Quantitative Data on this compound Levels

The concentration of this compound in serum is a valuable tool for monitoring glycemic control in diabetic patients. The following tables summarize key quantitative data from various studies.

Table 1: Reference Ranges for Serum this compound

| Population | This compound Range (μmol/L) | Notes |

| Healthy, Non-diabetic Adults | 200 - 285 | Based on a serum albumin level of 5 g/dL.[8] |

| Controlled Diabetes | 210 - 421 | Overlaps with the normal range.[1] |

| Uncontrolled Diabetes | 268 - 870 | Levels can be 2 to 5 times the upper limit of normal.[1][2] |

Table 2: Correlation of this compound with HbA1c and Mean Blood Glucose

| Parameter | Correlation Coefficient (r) | Equation |

| This compound vs. HbA1c | 0.78 | HbA1c (%) = 0.017 * this compound (μmol/L) + 1.61[9] |

| This compound vs. Mean Blood Glucose | Not specified | Mean Glucose (mg/dL) = (0.5157 * this compound) - 20[8] |

Table 3: this compound Levels in Type 1 and Type 2 Diabetes with Varying Glycemic Control

| Diabetes Type | Glycemic Control | Mean this compound (μmol/L) ± SD | Mean HbA1c (%) ± SD |

| Type 1 | Not specified | 387 ± 11 | 7.9 ± 0.2[10] |

| Type 1 & 2 (Combined) | Good to Excellent | Not specified | Not specified |

| Type 1 & 2 (Combined) | Poor | Not specified | Not specified |

| Type 1 (No Nephropathy) | Not specified | 394 ± 17 | 7.6 ± 0.4[10] |

| Type 1 (Microalbuminuria) | Not specified | 378 ± 21 | 7.7 ± 0.4[10] |

| Type 1 (Proteinuria) | Not specified | 386 ± 23 | 8.7 ± 0.5[10] |

Experimental Protocols

Measurement of Serum this compound by Nitroblue Tetrazolium (NBT) Colorimetric Assay

The most common method for this compound determination is the colorimetric assay using nitroblue tetrazolium (NBT). This assay is based on the ability of the ketoamine group in this compound to reduce NBT in an alkaline medium, forming a purple formazan (B1609692) product. The rate of formazan formation is directly proportional to the this compound concentration.

Principle: this compound + NBT (yellow) --(alkaline pH)--> Oxidized this compound + Formazan (purple)

A Generalized Protocol (adapted from commercial kits):

Materials:

-

Serum samples

-

This compound Calibrator (e.g., 3.2 mM)

-

This compound Assay Buffer A (Carbonate buffer)

-

This compound Assay Buffer B

-

Nitroblue Tetrazolium (NBT) solution

-

Thiol Blocking Reagent

-

Sample Cleaning Mix

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 530 nm

Procedure:

-

Sample Preparation: Add 10 µL of undiluted serum sample, calibrator, or distilled water (for background) to separate wells of a 96-well plate.[11]

-

Reagent Mix Preparation: Prepare a reagent mix containing Thiol Blocking Reagent and Sample Cleaning Mix in this compound Buffer A according to the kit instructions. Add 37 µL of this mix to each well.[12]

-

NBT Addition: Add 3 µL of NBT solution to each well. The partial volume in each well should be 50 µL. Mix well.[12]

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes, protected from light, to minimize interference from other reducing substances.[12]

-

Reaction Initiation: Add 200 µL of this compound Buffer B (pre-warmed to 37°C) to each well. The total volume should be 250 µL. Mix well.[11]

-

Kinetic Measurement: Incubate the plate at 37°C and measure the absorbance at 530 nm at two time points, typically 5 minutes (A1) and 15 minutes (A2) after adding Buffer B.[11]

-

Calculation: Calculate the change in absorbance (ΔA = A2 - A1) for the samples and the calibrator. The this compound concentration in the sample is calculated using the formula: this compound (µmol/L) = (ΔA_sample / ΔA_calibrator) * Calibrator Concentration

Physiological Role of this compound in Glucose Metabolism

Beyond its utility as a biomarker, this compound, primarily as glycated albumin, exerts direct physiological effects that contribute to the pathophysiology of diabetes.

Induction of Insulin Resistance in Skeletal Muscle

Glycated albumin has been shown to induce insulin resistance in skeletal muscle cells.[3] This occurs through the impairment of the insulin signaling cascade. Specifically, glycated albumin activates protein kinase C alpha (PKCα).[3][4] Activated PKCα then phosphorylates Insulin Receptor Substrate-1 (IRS-1) on serine residues (e.g., Ser24).[13] This serine phosphorylation inhibits the insulin-stimulated tyrosine phosphorylation of IRS-1, which is a critical step for downstream signaling.[3] The consequence is a reduction in the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Akt (also known as protein kinase B), leading to decreased glucose uptake by the muscle cells.[3]

Activation of the RAGE Signaling Pathway

Glycated proteins, as advanced glycation end-products (AGEs), are ligands for the Receptor for Advanced Glycation End Products (RAGE).[5] The binding of glycated albumin to RAGE activates a complex network of downstream signaling pathways, including:

-

Mitogen-Activated Protein Kinases (MAPKs): Activation of ERK1/2, p38 MAPK, and JNK pathways.[14][15]

-

Nuclear Factor-kappa B (NF-κB): A key transcription factor that upregulates the expression of pro-inflammatory cytokines.[14]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT): A signaling pathway involved in cytokine signaling and inflammation.[5]

Activation of these pathways contributes to a state of chronic inflammation and oxidative stress, which are hallmarks of diabetic complications.[5]

Visualizations

Signaling Pathways

Caption: Logical relationship of this compound formation and its dual role.

Caption: Experimental workflow for the NBT this compound assay.

References

- 1. Alternative markers of glycemia: this compound, glycated albumin, 1,5-AG | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 2. Clinical Utility of this compound and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Human glycated albumin affects glucose metabolism in L6 skeletal muscle cells by impairing insulin-induced insulin receptor substrate (IRS) signaling through a protein kinase C alpha-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycated albumin suppresses glucose-induced insulin secretion by impairing glucose metabolism in rat pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. September Blog - this compound Testing for Glycemic Control [adcesconnect.org]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. assaygenie.com [assaygenie.com]

- 12. content.abcam.com [content.abcam.com]

- 13. Regulation of Insulin Receptor Substrate 1 Pleckstrin Homology Domain by Protein Kinase C: Role of Serine 24 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

Fructosamine as an Early Indicator of Glycemic Dysregulation: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycemic control is a cornerstone in the management and study of metabolic diseases, particularly diabetes mellitus. While glycated hemoglobin (HbA1c) is the established standard for long-term glycemic monitoring, its limitations in certain clinical scenarios necessitate alternative biomarkers. Fructosamine, a ketoamine formed by the non-enzymatic glycation of serum proteins, primarily albumin, emerges as a critical analyte for short-to-intermediate-term glycemic assessment.[1][2][3] Reflecting average glycemia over the preceding two to three weeks, this compound offers a more dynamic view of glucose control than the two- to three-month window provided by HbA1c.[1][4][5] This responsiveness is invaluable for monitoring rapid therapeutic adjustments, managing gestational diabetes, and in conditions where HbA1c is unreliable, such as hemoglobinopathies or altered red blood cell lifespan.[1][5][6] This guide provides a comprehensive overview of the biochemical basis of this compound, its utility as an early biomarker for glycemic dysregulation, detailed experimental protocols for its quantification, and its role in downstream signaling pathways.

Biochemical Basis of this compound Formation

This compound is not a single substance but a class of stable ketoamines formed through the non-enzymatic glycation of proteins, a process also known as the Maillard reaction.[3][4][7] The reaction occurs between the carbonyl group of glucose and the free amino groups of proteins, predominantly serum albumin due to its high concentration.[1][8]

The formation process involves two main steps:

-

Schiff Base Formation: A reversible reaction between glucose and a protein's amino group forms an unstable aldimine, known as a Schiff base.[3][7]

-

Amadori Rearrangement: The unstable Schiff base undergoes a slow, irreversible isomerization to form a stable 1-amino-1-deoxy-fructose derivative, a ketoamine, which is termed this compound.[3][4][7][9]

The concentration of this compound in the blood is directly proportional to the mean glucose concentration over the lifespan of the glycated proteins.[8][10] Since albumin has a half-life of approximately 14-21 days, this compound levels reflect glycemic control over the preceding 2-3 weeks.[4]

This compound as a Biomarker for Glycemic Control

This compound serves as a crucial biomarker for monitoring and diagnosing glycemic dysregulation, offering distinct advantages over HbA1c in specific contexts.[1] Its clinical utility stems from its shorter measurement timeframe, which is particularly useful for assessing recent changes in glycemic control, such as after a modification in treatment.[1][3]

Key Advantages:

-

Shorter Timeframe: Reflects glycemic history over 2-3 weeks, allowing for earlier assessment of therapeutic efficacy.[1][11]

-

Independence from Erythrocyte Pathologies: Unlike HbA1c, this compound measurement is not affected by conditions that alter red blood cell lifespan or structure, such as hemolytic anemia, sickle cell anemia, or other hemoglobinopathies.[1][6][12]

-

Utility in Pregnancy: It is a valuable tool for monitoring glycemic control in gestational diabetes, where rapid metabolic changes occur.[4][5]

Recent studies have demonstrated a strong association between this compound levels and the risk of incident diabetes and its microvascular complications, such as retinopathy and chronic kidney disease.[1][13]

Data on this compound Levels in Glycemic States

Quantitative this compound levels correlate with the degree of glycemic control. While reference ranges can vary slightly between laboratories due to a lack of assay standardization, typical values are summarized below.[1][13]

| Glycemic Status | Typical this compound Range (μmol/L) | Associated HbA1c (Approximate) |

| Normal / No Diabetes | 175 - 285[1][4][8][14] | < 6.5%[6] |

| Prediabetes | 256.2 (mean in one study)[15] | 5.7% - 6.4%[16] |

| Controlled Diabetes | 210 - 421[4][14] | ~6.5% - 7.5% |

| Uncontrolled Diabetes | 268 - 870[4][6][14] | > 7.5% |

Note: A this compound level of approximately 261.7 µmol/L has been shown to correlate with a fasting glucose of 126 mg/dL, the diagnostic threshold for diabetes, and an HbA1c of 6.5%.[13] The relationship can be estimated by the regression equation: HbA1c = 0.017 x this compound (µmol/L) + 1.61.[6]

Limitations and Considerations

The primary limitation of the this compound assay is its dependence on serum protein concentrations, particularly albumin.[17]

-

Hypoalbuminemia: Conditions causing low serum albumin (<3.0 g/dL), such as liver cirrhosis, nephrotic syndrome, or malnutrition, can lead to falsely low this compound levels.[4][8]

-

Protein Turnover: Alterations in protein metabolism, such as in thyroid disease, can also affect this compound concentrations.[17][18]

-

Interfering Substances: High levels of reducing substances like vitamin C or bilirubin (B190676) may interfere with certain assay methodologies.[1]

Experimental Protocols for this compound Measurement

The most common method for quantifying this compound is the colorimetric assay using nitroblue tetrazolium (NBT).[4][10][18] Enzymatic assays are also available and offer improved specificity.[11][19]

Principle of the Nitroblue Tetrazolium (NBT) Colorimetric Assay

The assay is based on the ability of the ketoamine group in this compound to act as a reducing agent under alkaline conditions.[10][20] this compound reduces the yellow NBT dye to a purple formazan (B1609692) product.[18][21] The rate of formazan formation is directly proportional to the this compound concentration and is measured spectrophotometrically at approximately 530-540 nm.[10][22]

Detailed Methodology: Microplate NBT Assay

This protocol is a generalized methodology based on commercially available colorimetric assay kits.[23][24] Researchers should always refer to the specific manufacturer's instructions.

Materials:

-

Serum or plasma samples

-

This compound Calibrator

-

Microplate reader capable of measuring absorbance at 530 nm

-

96-well clear microplate

-

Incubator (37°C)

-

Reagents: this compound Buffer A (Assay Buffer), this compound Buffer B (Alkaline Carbonate Buffer), Nitroblue Tetrazolium (NBT) solution, Thiol Blocking Reagent, Sample Cleaning Mix.

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit instructions. This may involve reconstituting lyophilized components. Pre-warm Buffers A and B to 37°C before use.[23][24]

-

Sample and Calibrator Plating: Add 10 µl of undiluted samples, calibrators, and a water blank (for background) to separate wells of the 96-well plate.[23]

-

Interference Removal:

-

Prepare a Reagent Mix containing Thiol Blocking Reagent and Sample Cleaning Mix in this compound Buffer A.[23]

-

Add ~37 µl of this Reagent Mix to all wells. Mix thoroughly.

-

Add ~3 µl of NBT solution to each well. Mix.[23]

-

Pre-incubate the plate at 37°C for 10 minutes, protected from light. This step minimizes interference from endogenous reducing agents.[18][24]

-

-

Colorimetric Reaction:

-

Measurement:

-

Measure the absorbance at 530 nm kinetically.

-

Record absorbance readings at two specific time points, for example, at 5 minutes (OD₁) and 15 minutes (OD₂).[24]

-

-

Calculation:

-

Calculate the change in absorbance (ΔOD = OD₂ - OD₁) for each sample and calibrator.

-

Subtract the ΔOD of the background control from the ΔOD of the samples.

-

The concentration of this compound in the sample is determined by comparing its corrected ΔOD to the ΔOD of the known calibrator.

-

This compound (µmol/L) = (ΔOD_Sample / ΔOD_Calibrator) * Calibrator Concentration

-

Downstream Signaling and Pathophysiological Relevance

Fructosamines are early-stage Amadori products in the glycation cascade that can ultimately lead to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[25] The accumulation of AGEs is a key contributor to the pathophysiology of diabetes complications, aging, and other chronic diseases.[25][26]

AGEs exert their detrimental effects in part by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand cell surface receptor.[27] The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, leading to a pro-inflammatory and pro-oxidative state.

Key RAGE-Mediated Signaling Events:

-

Oxidative Stress: RAGE activation leads to the production of reactive oxygen species (ROS) via NADPH oxidase.[28]

-

Inflammation: This signaling cascade activates transcription factors such as Nuclear Factor-kappa B (NF-κB), which upregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[27]

-

Cellular Dysfunction: The resulting inflammation and oxidative stress contribute to endothelial dysfunction, basement membrane thickening, and cellular damage, which are hallmarks of diabetic microvascular and macrovascular complications.[25][28]

Applications in Research and Drug Development

The measurement of this compound provides a valuable tool for both preclinical and clinical research in diabetes and metabolic diseases.

-

Preclinical Studies: In animal models of diabetes, this compound can be used to rapidly assess the efficacy of novel therapeutic agents on glycemic control. Its shorter half-life makes it ideal for dose-ranging studies and initial screens.

-

Clinical Trials: this compound can serve as a secondary endpoint in clinical trials, providing more granular data on short-term glycemic fluctuations that might be missed by quarterly HbA1c measurements.[10] This is especially relevant for trials investigating fast-acting insulins or other agents designed for rapid glycemic management.

-

Risk Stratification: Research suggests that a single this compound measurement can independently predict the onset of diabetic retinopathy, suggesting its potential in risk stratification for diabetic complications.[8]

Conclusion

This compound is a highly useful, albeit underutilized, biomarker for the assessment of short-term glycemic control. Its ability to provide a 2-3 week snapshot of average glucose levels makes it an indispensable tool in scenarios where HbA1c is either unreliable or too slow to reflect recent metabolic changes. For researchers and drug development professionals, this compound offers a responsive and efficient method for evaluating the impact of therapeutic interventions on glycemia. A deeper understanding of its biochemistry, measurement, and link to downstream pathological signaling through AGEs can unlock new avenues for research and the development of more effective treatments for metabolic diseases.

References

- 1. Clinical Utility of this compound and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | Pathology Tests Explained [pathologytestsexplained.org.au]

- 3. This compound: structure, analysis, and clinical usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alternative markers of glycemia: this compound, glycated albumin, 1,5-AG | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 5. copilotiq.com [copilotiq.com]

- 6. September Blog - this compound Testing for Glycemic Control [adcesconnect.org]

- 7. researchgate.net [researchgate.net]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. acb.org.uk [acb.org.uk]

- 11. clpmag.com [clpmag.com]

- 12. This compound and HbA1c: A Correlational Study in a Southeast Asian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 13. optimaldx.com [optimaldx.com]

- 14. Diabetes this compound Test: Pros, Cons, Compared to A1C [verywellhealth.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound Is a Useful Indicator of Hyperglycaemia and Glucose Control in Clinical and Epidemiological Studies – Cross-Sectional and Longitudinal Experience from the AMORIS Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advantages and Pitfalls of this compound and Glycated Albumin in the Diagnosis and Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eclinpath.com [eclinpath.com]

- 19. ovid.com [ovid.com]

- 20. d-nb.info [d-nb.info]

- 21. labtest.com.br [labtest.com.br]

- 22. cohesionbio.com [cohesionbio.com]

- 23. assaygenie.com [assaygenie.com]

- 24. content.abcam.com [content.abcam.com]

- 25. Mechanistic targeting of advanced glycation end-products in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Core Pathways of Fructosamine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo synthesis and degradation pathways of fructosamine, a critical biomarker in glycemic control. Detailing the underlying biochemical processes, this document serves as a resource for researchers and professionals in drug development, offering insights into the formation of these ketoamines and the enzymatic systems that counteract their accumulation. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic pathways and experimental workflows.

In Vivo Synthesis of this compound: The Maillard Reaction

The formation of this compound in vivo is a non-enzymatic process known as the Maillard reaction or glycation.[1][2] This reaction occurs between a reducing sugar, most commonly glucose, and the primary amino groups of proteins, lipids, or nucleic acids.[2][3] The initial step involves the condensation of the carbonyl group of glucose with an amino group, typically from the side chain of a lysine (B10760008) residue or an N-terminal valine of a protein, to form a Schiff base.[1][4][5] This Schiff base is an unstable aldimine that can either dissociate or undergo an Amadori rearrangement to form a more stable ketoamine, which is this compound.[5][6][7] Fructose (B13574) exhibits approximately ten times the glycation activity of glucose.[2]

The rate of this compound formation is dependent on the concentration of both glucose and the protein, as well as the duration of exposure.[8] In individuals with persistent hyperglycemia, such as in diabetes mellitus, the increased glucose levels lead to a higher rate of non-enzymatic glycation and consequently, elevated levels of this compound.[1][9]

In Vivo Degradation of this compound: Enzymatic Deglycation

While the formation of this compound is non-enzymatic, organisms have evolved enzymatic pathways to degrade these glycated proteins, a process referred to as deglycation.[10] This serves as a crucial protein repair mechanism to counteract the deleterious effects of glycation.[11]

The primary enzyme responsible for the degradation of this compound is This compound-3-kinase (FN3K) .[12][13][14] FN3K catalyzes the ATP-dependent phosphorylation of the this compound residue on the third carbon of its fructose moiety, forming this compound-3-phosphate.[12][15] This phosphorylated intermediate is unstable and spontaneously decomposes, releasing the original unglycated protein, inorganic phosphate, and 3-deoxyglucosone (B13542) (3-DG).[12][15] FN3K has been identified in various mammalian tissues, with notable activity in erythrocytes.[15][16]

A related enzyme, This compound-3-kinase-related protein (FN3K-RP) , also participates in deglycation. However, FN3K-RP does not act on fructosamines derived from glucose. Instead, it phosphorylates psicosamines and ribulosamines, which are formed from other sugars.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound levels and the kinetics of its metabolizing enzyme.

| Parameter | Non-Diabetic Individuals | Diabetic Individuals (Poor Control) | Reference(s) |

| Serum this compound | 200 - 285 µmol/L | Can be 2 to 5 times the upper limit of normal | [1] |

| Glycated Albumin | ~14% | >17% | [1] |

Table 1: Typical this compound and Glycated Albumin Levels.

| Enzyme | Substrate | Km | Reference(s) |

| This compound-3-Kinase (FN3K) | Fructoselysine | 750 µM | [10] |

| Morpholinofructose | 500 µM | [10] | |

| Fructoseglycine | 6500 µM | [10] |

Table 2: Kinetic Parameters of Human this compound-3-Kinase.

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and the assessment of this compound-3-kinase activity.

This compound Quantification by Nitroblue Tetrazolium (NBT) Assay

This colorimetric assay is the most commonly used method for measuring this compound concentration.[1][19] It is based on the ability of the ketoamine group of this compound to reduce the tetrazolium salt, nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product under alkaline conditions.[2]

Materials:

-

Serum or plasma samples

-

Nitroblue Tetrazolium (NBT) reagent

-

Carbonate buffer (pH 10.8)

-

This compound calibrators

-

Microplate reader or spectrophotometer (530 nm)

Procedure:

-

Sample Preparation: Serum is the preferred specimen. Avoid hemolysis. Samples are stable for at least 7 days when refrigerated (2–8 °C).[20]

-

Assay Reaction: a. To a microplate well, add the serum sample. b. Add carbonate buffer containing NBT. c. Incubate the mixture at 37°C. A ten-minute pre-incubation is often recommended to minimize interference from non-specific reducing substances.[9]

-

Measurement: a. Measure the absorbance at 530 nm at two specific time points (e.g., 10 and 15 minutes after reagent addition). b. The rate of formazan formation, determined by the change in absorbance over time, is directly proportional to the this compound concentration.

-

Calculation: Calculate the this compound concentration of the samples by comparing their rate of absorbance change to that of the this compound calibrators.

This compound-3-Kinase (FN3K) Activity Assay

This assay measures the enzymatic activity of FN3K by quantifying the decrease in a this compound substrate over time.

Materials:

-

Serum, plasma, or tissue homogenate containing FN3K

-

Glycated bovine serum albumin (BSA) as substrate

-

ATP solution

-

Magnesium chloride (MgCl2) solution

-

Reagents for this compound quantification (e.g., NBT assay components)

-

Microplate reader or spectrophotometer

Procedure:

-

Substrate Preparation: Prepare glycated BSA by incubating BSA with a high concentration of glucose, followed by dialysis to remove free glucose.

-

Enzyme Reaction: a. In a reaction tube, combine the sample containing FN3K, the glycated BSA substrate, ATP, and MgCl2. b. Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 120 minutes). c. Take aliquots at the beginning and end of the incubation period to measure the this compound concentration.

-

This compound Measurement: Quantify the this compound concentration in the initial and final aliquots using the NBT assay as described in section 4.1.

-

Calculation: The FN3K activity is calculated based on the rate of this compound degradation (the decrease in this compound concentration over time).

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC can be used for the quantification of furosine, a product of acid hydrolysis of this compound, which provides an indirect measure of this compound levels.

Materials:

-

Serum or plasma samples

-

Hydrochloric acid (HCl) for hydrolysis

-

HPLC system with a C18 reverse-phase column and UV detector (280 nm)

-

Mobile phase solvents (e.g., trifluoroacetic acid solution and methanol)

-

Furosine standard

Procedure:

-

Sample Hydrolysis: Hydrolyze the protein in the sample with HCl at high temperature (e.g., 110°C for 23-24 hours).[21][22]

-

Solid-Phase Extraction: Clean up the hydrolysate using a C18 cartridge to remove interfering substances.

-

HPLC Analysis: a. Inject the cleaned-up sample onto the C18 column. b. Elute with a gradient of the mobile phase solvents. c. Detect furosine using a UV detector at 280 nm.

-

Quantification: Quantify furosine by comparing the peak area in the sample to a standard curve generated with known concentrations of furosine.

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry offers a highly sensitive and specific method for the identification and quantification of glycated proteins and peptides.

General Workflow:

-

Protein Extraction and Digestion: Extract proteins from the sample and digest them into peptides using an enzyme such as trypsin.

-

Enrichment (Optional): Enrich for glycated peptides using techniques like boronate affinity chromatography.

-

LC-MS/MS Analysis: a. Separate the peptides using liquid chromatography. b. Analyze the peptides by tandem mass spectrometry (MS/MS). The mass increment for a this compound modification is +162 Da.[3] c. Fragmentation of this compound-containing peptides produces characteristic ions that can be used for identification.[3]

-

Data Analysis: Identify and quantify the glycated peptides using specialized software.

Conclusion

The in vivo synthesis and degradation of this compound represent a dynamic equilibrium influenced by glycemic status and the activity of specific repair enzymes. Understanding these pathways is paramount for the development of novel therapeutic strategies aimed at mitigating the pathological consequences of protein glycation, particularly in the context of diabetes and its associated complications. The experimental protocols detailed in this guide provide a foundation for the accurate measurement and study of these critical processes.

References

- 1. Clinical Utility of this compound and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. Mass Spectrometry Behavior of Glycated Peptides [ebrary.net]

- 4. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. acb.org.uk [acb.org.uk]

- 7. Estimated average blood glucose level based on this compound level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of nitroblue tetrazolium concentration on the this compound assay for quantifying glycated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serum this compound in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. The Clinical Usefulness of Serum this compound and HbAlc in Patients with NIDDM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. This compound kinase family - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. elkbiotech.com [elkbiotech.com]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. jlbsr.org [jlbsr.org]

- 19. eclinpath.com [eclinpath.com]

- 20. cliniqa.com [cliniqa.com]

- 21. digital.csic.es [digital.csic.es]

- 22. researchgate.net [researchgate.net]

The Interplay of Fructosamine, Albumin, and Other Serum Proteins: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fructosamine, a ketoamine formed through the non-enzymatic glycation of serum proteins, serves as a valuable marker for short- to medium-term glycemic control, reflecting average blood glucose concentrations over the preceding two to three weeks.[1][2] Its clinical utility, however, is intrinsically linked to the dynamics of serum protein metabolism, with albumin being the most significant contributor due to its high concentration in the blood.[3][4] This technical guide provides a comprehensive examination of the intricate relationship between this compound, albumin, and other serum proteins. It delves into the biochemical underpinnings of this compound formation, details established experimental protocols for its measurement, and presents a thorough analysis of the quantitative impact of serum protein variations on this compound levels. Furthermore, this guide explores the clinical implications of these interactions, offering insights for researchers and drug development professionals engaged in metabolic disease research.

Biochemical Foundation of this compound Formation

This compound is not a single molecular entity but rather a class of compounds formed when the carbonyl group of glucose reacts with the amino groups of proteins in a non-enzymatic process known as the Maillard reaction.[1] This process begins with the formation of a reversible Schiff base, which then undergoes an Amadori rearrangement to form a stable ketoamine, or this compound.[1][5]

While various serum proteins can undergo glycation, albumin is the primary contributor to the total this compound concentration, accounting for approximately 80% of all glycated serum proteins.[2][4] Other proteins, including globulins and lipoproteins, also contribute to the this compound pool.[1] The rate of this compound formation is directly proportional to the ambient glucose concentration. Consequently, in hyperglycemic states, the increased glycation of serum proteins leads to elevated this compound levels.[2]

The Pivotal Role of Albumin

The concentration and turnover rate of serum albumin are critical determinants of this compound levels. The half-life of albumin in circulation is approximately 14 to 21 days, which is why this compound reflects glycemic control over a 2- to 3-week period.[2][5]

Impact of Hypoalbuminemia

Conditions leading to decreased serum albumin levels (hypoalbuminemia), such as liver cirrhosis, nephrotic syndrome, and malnutrition, can lead to falsely low this compound concentrations, even in the presence of hyperglycemia.[2][3][4] This is because a reduction in the primary protein substrate for glycation directly limits the amount of this compound that can be formed. This compound measurements are generally considered unreliable when serum albumin levels fall below 3.0 g/dL.[3][4]

The Question of Correction for Albumin Levels

Given the significant influence of albumin concentration on this compound levels, the concept of "correcting" this compound for albumin has been explored. A proposed formula for this correction is:

Corrected this compound (mmol/L) = Measured this compound (mmol/L) + 0.31 * (4.0 - Serum Albumin [g/dL])[6]

However, the routine clinical application of such correction formulas remains a subject of debate, with no universal consensus on their utility.[7][8] An alternative approach is the measurement of glycated albumin (GA), which is expressed as a percentage of total albumin, thereby inherently accounting for variations in albumin concentration.[3][5]

Influence of Other Serum Proteins

While albumin is the major contributor, other serum proteins, particularly immunoglobulins, can also impact this compound levels.

The Role of Immunoglobulins

Several studies have highlighted a significant correlation between this compound and immunoglobulin A (IgA) concentrations.[5][9][10] In conditions such as IgA myeloma, elevated IgA levels can lead to falsely high this compound readings, independent of glycemic status.[11][12] This interference is a critical consideration when interpreting this compound results in patients with monoclonal gammopathies. While correlations with IgG and IgM have also been investigated, the most consistent and significant impact has been observed with IgA.[5]

Data Presentation: Quantitative Relationships

The following tables summarize key quantitative data from various studies on the relationships between this compound, albumin, and other serum proteins.

Table 1: Reference Ranges for this compound

| Population | This compound Range (µmol/L) | Serum Albumin Context | Citation |

| Non-diabetic individuals | 200 - 285 | Normal (assumed ~5 g/dL) | [2][3] |

| Non-diabetic individuals | 175 - 280 | Not specified | [7] |

| Controlled diabetes | 210 - 421 | Not specified | [7] |

| Uncontrolled diabetes | 268 - 870 | Not specified | [7] |

| Healthy reference population | 194.8 - 258.0 | Mean not specified | [13] |

Table 2: Correlation Between this compound and Other Parameters

| Parameter | Correlation Coefficient (r) | Population | Citation |

| HbA1c | 0.67 - 0.82 | Diabetic patients | [2] |

| HbA1c | 0.76 | Diabetic patients | [7] |

| HbA1c | 0.78 | 153 patients with diabetes | [14] |

| HbA1c (in hypoalbuminemia) | 0.54 | 21 subjects | [15] |

| HbA1c (in hypoproteinemia) | 0.66 | 54 subjects | [15] |

| 1-month SMBG (in hypoproteinemia) | 0.73 | 33 subjects | [15] |

| 1-month SMBG (in hypoalbuminemia) | 0.77 | 10 subjects | [15] |

| Serum Albumin | Positive correlation | Diabetic and non-diabetic patients | [16] |

| Serum IgA | Dependent relationship | Fasting patients | [5] |

| Serum Albumin (diabetic group) | Significant correlation | 149 diabetic patients | [9][17] |

| Serum IgA (diabetic group) | Significant correlation | 149 diabetic patients | [9][17] |

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

This compound Measurement: Nitroblue Tetrazolium (NBT) Colorimetric Method

This is the most commonly used method for this compound determination.[1][18]

-

Principle: In an alkaline environment, the ketoamine group of this compound rearranges to an eneaminol form, which then reduces the nitroblue tetrazolium (NBT) dye to formazan (B1609692), a purple-colored compound.[18][19] The rate of formazan formation is directly proportional to the this compound concentration and is measured spectrophotometrically at 530 nm.[1]

-

Procedure Outline:

-

A serum or plasma sample is added to a carbonate buffer (pH 10.8) containing NBT.[1]

-

The reaction mixture is incubated at 37°C.

-

The change in absorbance at 530 nm is measured kinetically over a specified time interval (e.g., between 10 and 15 minutes).[20]

-

A pre-incubation period of 10 minutes is often recommended to minimize interference from other reducing substances.[18]

-

The this compound concentration is calculated by comparing the rate of absorbance change to that of a known calibrator.

-

Serum Albumin Measurement: Bromocresol Green (BCG) Method

This is a widely used dye-binding method for quantifying serum albumin.[21][22]

-

Principle: At an acidic pH (around 4.2), albumin binds to the bromocresol green (BCG) dye. This binding causes a shift in the dye's absorbance maximum, resulting in a color change from yellow-green to green-blue.[22][23] The intensity of the final color is proportional to the albumin concentration and is measured spectrophotometrically at approximately 628-630 nm.[21][23]

-

Procedure Outline:

-

Label test tubes for a reagent blank, calibrator, controls, and unknown samples.

-

Pipette a specific volume of BCG reagent (e.g., 2.5 mL) into each tube.[21]

-

Add a small volume of the corresponding sample, calibrator, control, or distilled water (for the blank) to the tubes (e.g., 10 µL).[21]

-

Mix the contents of the tubes thoroughly.

-

Incubate for a short period (e.g., 5 minutes at 37°C or 10 minutes at room temperature).[22]

-

Measure the absorbance of each tube at 628 nm against the reagent blank.[21]

-

Calculate the albumin concentration of the unknown samples using a proportion method based on the absorbance of the known calibrator.[21]

-

Total Serum Protein Measurement: Biuret Method

The Biuret method is a common technique for measuring total protein concentration.[6][24]

-

Principle: In an alkaline solution, cupric ions (Cu²⁺) in the Biuret reagent form a violet-colored complex with substances containing two or more peptide bonds.[24][25] The intensity of the color produced is directly proportional to the number of peptide bonds and, therefore, to the total protein concentration. The absorbance is typically measured at 546 nm.[25]

-

Procedure Outline:

-

Label test tubes for a reagent blank, calibrator, controls, and unknown samples.

-

Pipette a specific volume of Biuret reagent into each tube.

-

Add a small volume of the corresponding sample, calibrator, control, or distilled water (for the blank) to the tubes (e.g., 20 µL).[24]

-

Mix the contents of the tubes.

-

Incubate for a specified time and temperature (e.g., 5 minutes at 37°C or 10 minutes at 20-25°C).[24]

-

Measure the absorbance of each tube at 546 nm against the reagent blank.

-

Calculate the total protein concentration of the unknown samples based on the absorbance of the known calibrator.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Biochemical pathway of this compound formation.

Caption: Experimental workflow for NBT this compound assay.

Caption: Logical relationships of factors affecting this compound levels.

Conclusion and Future Directions

The measurement of this compound provides a valuable tool for assessing short- to medium-term glycemic control. However, its interpretation is not straightforward and requires a thorough understanding of the patient's serum protein status. Albumin, as the most abundant serum protein, plays a central role in determining this compound levels, and conditions affecting albumin concentration can significantly impact the accuracy of the measurement. Furthermore, the influence of other serum proteins, particularly IgA, highlights the need for careful consideration of potential interferences.

For researchers and drug development professionals, a comprehensive evaluation of serum protein profiles is essential when utilizing this compound as a biomarker in clinical trials and metabolic studies. Future research should continue to explore and refine methods for adjusting this compound for protein variations and to better characterize the impact of a wider range of serum proteins on its measurement. The development of more standardized assays for both this compound and glycated albumin will also be crucial in enhancing their clinical utility and comparability across different studies and patient populations.

References

- 1. acb.org.uk [acb.org.uk]

- 2. This compound: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 3. Advantages and Pitfalls of this compound and Glycated Albumin in the Diagnosis and Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Utility of this compound and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of Serum Protien by Biuret method | PPTX [slideshare.net]

- 7. Alternative markers of glycemia: this compound, glycated albumin, 1,5-AG | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 8. Relationship between albumin and this compound concentration in diabetic and non-diabetic sera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Influence of serum proteins on this compound concentration in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Establishment of community-based reference intervals for this compound, glycated albumin and 1,5-anhydroglucitol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.elabscience.com [file.elabscience.com]

- 15. This compound and glycated hemoglobin as biomarkers of glycemic control in people with type 2 diabetes mellitus and cancer (GlicoOnco study) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of serum protein levels on serum this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of albumin and immunoglobulin A on this compound assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eclinpath.com [eclinpath.com]

- 19. d-nb.info [d-nb.info]

- 20. labtest.com.br [labtest.com.br]

- 21. med.libretexts.org [med.libretexts.org]

- 22. medichem-me.com [medichem-me.com]

- 23. atlas-medical.com [atlas-medical.com]

- 24. medichem-me.com [medichem-me.com]

- 25. diagnosticum.hu [diagnosticum.hu]

Fructosamine as a Biomarker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructosamine, a ketoamine formed through the non-enzymatic glycation of serum proteins, primarily albumin, serves as a crucial biomarker for assessing short- to medium-term glycemic control. Reflecting average blood glucose concentrations over a two- to three-week period, it offers a distinct advantage over the long-term marker, Hemoglobin A1c (HbA1c), in specific clinical scenarios. This guide provides a comprehensive overview of the fundamental principles of this compound, its formation, and its clinical significance. It details experimental protocols for its measurement, presents quantitative data on its performance, and includes visual diagrams of its biochemical formation and clinical application workflows. This document is intended to be a core resource for researchers, scientists, and professionals in drug development who are engaged in metabolic disease research and diagnostics.

Core Principles of this compound as a Biomarker

This compound is formed in the bloodstream through a non-enzymatic reaction between glucose and the amino groups of serum proteins, predominantly albumin.[1][2] This process, known as the Maillard reaction, begins with the formation of a labile Schiff base, which then undergoes an Amadori rearrangement to form a stable ketoamine, this compound.[3]

The concentration of this compound in the blood is directly proportional to the average glucose concentration over the lifespan of the proteins involved.[4] Since serum proteins, particularly albumin, have a half-life of approximately 14 to 21 days, the this compound level provides a snapshot of glycemic control over the preceding two to three weeks.[5][6] This is in contrast to HbA1c, which reflects average glycemia over the lifespan of red blood cells, approximately two to three months.[6]

The primary clinical utility of this compound lies in situations where HbA1c may be unreliable or when a shorter-term assessment of glycemic control is required.[7] These scenarios include:

-

Conditions Affecting Red Blood Cell Lifespan: In cases of hemoglobinopathies (e.g., sickle cell disease), hemolytic anemia, or recent blood loss, the altered red blood cell turnover can lead to falsely low HbA1c readings.[3][8] this compound, being independent of hemoglobin, provides a more accurate measure of glycemic status in these patients.[9]

-

Rapid Changes in Glycemic Control: When monitoring the effectiveness of new or adjusted diabetes therapies, the 2-3 week window of this compound allows for a quicker assessment of treatment efficacy compared to the 2-3 month window of HbA1c.[9]

-

Pregnancy: During gestation, particularly with gestational diabetes, rapid physiological changes and the need for timely adjustments to treatment make the shorter-term monitoring offered by this compound advantageous.[6][7]

-

Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD): In these conditions, HbA1c accuracy can be compromised. This compound is considered a more reliable marker in this patient population.[9]

However, it is important to note that this compound measurements can be influenced by conditions that affect serum protein concentrations, particularly albumin.[10] Falsely low this compound levels may be observed in patients with conditions causing hypoproteinemia or hypoalbuminemia, such as nephrotic syndrome, liver cirrhosis, or malnutrition.[11]

Quantitative Data

Table 1: this compound Reference Ranges and Glycemic Control

| Glycemic Status | This compound (μmol/L) | Corresponding HbA1c (%) |

| Non-Diabetic | 200 - 285 | < 6.5 |

| Controlled Diabetes | 210 - 421 | 6.5 - 8.0 |

| Uncontrolled Diabetes | 268 - 870 | > 8.0 |

Data compiled from multiple sources.[8][11][12]

Table 2: Correlation of this compound with HbA1c and Mean Blood Glucose

| Study Population/Context | Correlation Coefficient (r) | Regression Equation |

| General Diabetic Population | 0.78 | HbA1c = (0.017 * this compound) + 1.61 |

| Southeast Asian Population | 0.87 (R²) | Not specified |

| Type 2 Diabetes Patients | 0.924 | Not specified |

| Diabetic Patients (General) | 0.73 | Not specified |

| General Population (including non-diabetics) | 0.81 | Not specified |

| Diabetic Pregnancy | 0.347 (with this compound Test Plus) | Not specified |

Note: R² represents the coefficient of determination. Data from various studies.[1][2][9][12][13]

A study by de Oliveira Andrade et al. proposed a method to estimate the mean glucose level from a this compound measurement using the following equation:[10]

Mean Glucose Level (mg/dL) = (0.5157 * this compound in μmol/L) – 20

Table 3: Diagnostic Performance

| Context | Sensitivity | Specificity | Additional Notes |

| Diagnosing Diabetes (vs. Fasting Blood Glucose) | 61% accuracy | 97% rejection rate | Cut-off for fasting glucose ≥126 mg/dL corresponded to this compound of 260 µmol/L in Black participants.[3] |

Experimental Protocols